molecular formula C20H20ClNO6 B5230348 dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate

dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate

Cat. No. B5230348
M. Wt: 405.8 g/mol
InChI Key: GFGLOLOOOSNLRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate, also known as CMPT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a terephthalate derivative and has been synthesized through various methods. CMPT has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. In

Mechanism of Action

The mechanism of action of dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule formation. This disruption ultimately leads to cell cycle arrest and apoptosis in cancer cells. This compound has also been found to induce DNA damage and inhibit DNA repair mechanisms, which contributes to its anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-cancer properties in various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. It has also been found to induce apoptosis and inhibit cell migration and invasion. This compound has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of using dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate in laboratory experiments is its ability to selectively target cancer cells while having minimal toxicity in normal cells. This makes it a promising candidate for cancer therapy. However, one limitation is that this compound is a relatively new compound, and further research is needed to fully understand its potential applications and limitations.

Future Directions

Future research on dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate should focus on studying its potential use in combination therapy with other anti-cancer drugs. Further research is also needed to fully understand its mechanism of action and to develop more efficient synthesis methods. Additionally, this compound could be studied for its potential use in other biomedical applications, such as biosensors and DNA damage detection.

Synthesis Methods

Dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate can be synthesized through a multi-step process that involves the reaction of terephthalic acid with 4-chloro-2-methylphenol to form 4-chloro-2-methylbenzoic acid. The acid is then reacted with 2-(chloromethyl)propane-1,3-diol to form a chloromethyl derivative. The final step involves the reaction of the chloromethyl derivative with dimethylamine to form this compound.

Scientific Research Applications

Dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-cancer properties and has been studied for its potential use in cancer therapy. This compound has also been studied for its potential use as a fluorescent probe for detecting DNA damage and for its potential use in the development of biosensors.

properties

IUPAC Name

dimethyl 2-[2-(4-chloro-2-methylphenoxy)propanoylamino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO6/c1-11-9-14(21)6-8-17(11)28-12(2)18(23)22-16-10-13(19(24)26-3)5-7-15(16)20(25)27-4/h5-10,12H,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGLOLOOOSNLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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